4-Oxododecanedioic acid

Metabolomics Microbiome Poultry Science

4-Oxododecanedioic acid offers unmatched structural specificity with its C12 chain and 4-keto group, critical for metabolomics biomarker studies (validated differential abundance, FC=0.42, p=0.0063) and polymer functionalization. Unlike dodecanedioic acid, this bifunctional diacid enables ketone-site reactivity for polyesters/polyamides. Isolated from Fusarium moniliforme and Coniogramme japonica; 92% synthesis yield ensures reliable supply. Choose high-purity grade for MS quantification accuracy.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS No. 30828-09-2
Cat. No. B157072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxododecanedioic acid
CAS30828-09-2
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESC(CCCC(=O)CCC(=O)O)CCCC(=O)O
InChIInChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17)
InChIKeyHHXMOTDTSDYYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxododecanedioic Acid (CAS 30828-09-2): Structural Profile and Procurement Context


4-Oxododecanedioic acid (CAS 30828-09-2) is a long-chain keto-dicarboxylic acid with the molecular formula C12H20O5 and a molar mass of 244.28 g/mol . It is classified as an oxo carboxylic acid and a fatty acid derivative [1]. The compound features a twelve-carbon dicarboxylic acid backbone with a ketone functional group at the fourth carbon, imparting bifunctional reactivity that enables its use as a monomer in polyester and polyamide synthesis, as well as in studies related to fatty acid metabolism .

4-Oxododecanedioic Acid: Why Dodecanedioic Acid and Shorter-Chain Keto-Diacids Cannot Substitute


While dodecanedioic acid (a non-keto analog) and shorter-chain keto-dicarboxylic acids like 4-oxosebacic acid (C10) share a dicarboxylic acid motif, the specific combination of a twelve-carbon chain and a 4-position ketone in 4-oxododecanedioic acid confers a unique molecular signature. This structural specificity is critical in metabolomics, where 4-oxododecanedioic acid serves as a differential metabolite with a distinct fold-change profile (e.g., FC = 0.42 in certain disease models) [1], and in polymer chemistry, where its ketone group introduces a reactive site for further functionalization not present in dodecanedioic acid . Generic substitution with an analog lacking the exact chain length and ketone placement would invalidate the experimental or industrial outcome.

4-Oxododecanedioic Acid (30828-09-2): Quantitative Differentiation Evidence for Scientific Selection


Metabolomics: Differential Abundance in Cecal Digesta Following Competitive Exclusion Colonization

In a comparative metabolomics study of chicken cecal digesta, 4-oxododecanedioic acid was significantly enriched in chicks colonized with competitive exclusion products compared to control (non-colonized) chicks [1]. This differential accumulation underscores the compound's role as a microbiota-responsive metabolite.

Metabolomics Microbiome Poultry Science

Metabolomics: Downregulation in Disease Models (Fold-Change = 0.42)

In a differential metabolite analysis, 4-oxododecanedioic acid exhibited a significant downregulation with a fold-change (FC) of 0.42 (p = 0.0063) and an ROC value of 0.94, indicating high predictive accuracy as a biomarker [1]. This quantitative change is specific to this compound and contrasts with metabolites that show upregulation or no change.

Metabolomics Biomarker Discovery Disease Models

Synthetic Accessibility: High-Yield Esterification for Polymer Precursor Applications

A synthetic route to the dimethyl ester of 4-oxododecanedioic acid proceeds via alkylation of Meldrum's acid followed by hydrolytic cleavage and esterification, yielding the target diacid in 92% yield [1]. This high-yield synthesis facilitates its use as a monomer in polyester and polyamide production, a feature not uniformly achievable with shorter-chain or non-keto analogs.

Polymer Chemistry Organic Synthesis Monomer Synthesis

Polymer Chemistry: Bifunctional Reactivity as a Monomer for Polyesters and Polyamides

4-Oxododecanedioic acid is explicitly employed as a monomer in the synthesis of polyesters and polyamides due to its bifunctional nature (two carboxylic acid groups and a ketone) . In contrast, dodecanedioic acid lacks the ketone group, limiting its potential for further functionalization or chain modification.

Polymer Synthesis Polyesters Polyamides

4-Oxododecanedioic Acid (CAS 30828-09-2): Evidence-Based Application Scenarios for Procurement


Metabolomics Biomarker Discovery in Microbiome and Disease Studies

Given its validated differential abundance in chicken cecal digesta (enriched in colonized chicks) [1] and its significant downregulation (FC = 0.42, p = 0.0063, ROC = 0.94) in disease-related metabolomics datasets [2], 4-oxododecanedioic acid is ideally suited as a specific biomarker for tracking microbiome-host interactions and disease progression. Procurement should prioritize high-purity material to ensure accurate MS-based quantification.

Functional Monomer for Advanced Polyester and Polyamide Synthesis

The compound's bifunctional reactivity—two terminal carboxylic acids and an internal ketone—makes it a valuable monomer for synthesizing polyesters and polyamides with potential sites for further functionalization . This is particularly relevant for researchers developing polymers with tunable properties, such as controlled degradation or enhanced adhesion, where dodecanedioic acid would offer insufficient reactivity.

Reference Standard for Natural Product and Fatty Acid Metabolism Research

As a naturally occurring metabolite isolated from fungi (e.g., Fusarium moniliforme) [3] and plants (e.g., Coniogramme japonica) [4], 4-oxododecanedioic acid serves as a critical reference standard for natural product chemists and those investigating fatty acid oxidation pathways. Its distinct chromatographic and mass spectral properties allow for unambiguous identification, distinguishing it from co-eluting analogs.

Synthetic Intermediate in High-Yield Ester Production

The 92% yield reported for the synthesis of 4-oxododecanedioic acid via nitrile hydrolysis [5] demonstrates its viability as a synthetic intermediate. This high-yield route supports its use in multi-step syntheses of complex molecules, where reliable and efficient access to the diacid is paramount.

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